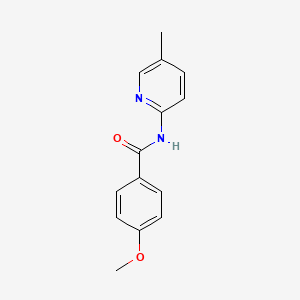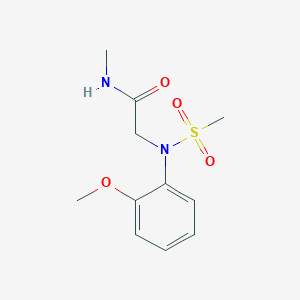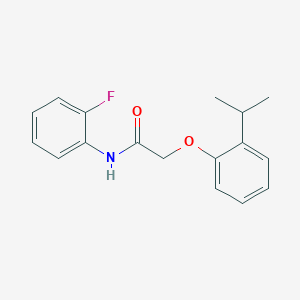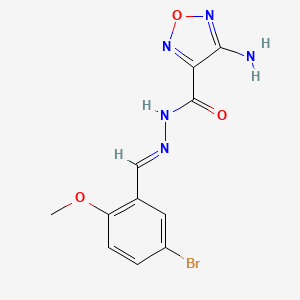![molecular formula C22H27N3O3 B5505233 1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5505233.png)
1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- One-pot syntheses of isoquinolin-3-ones, closely related to our compound of interest, have been developed, utilizing Ugi condensation followed by intramolecular condensation (Che et al., 2013).
- Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides, involving aryl and vinylic C-H activation, provides insights into the formation of complex isoquinoline structures (Shi et al., 2013).
Molecular Structure Analysis
- The crystal structure of 4-methyl-2-phenylbenzo[de]cyclobut[i]isoquinoline-3,5(2H)-dione offers insights into the molecular arrangement of similar compounds (Liu et al., 2003).
Chemical Reactions and Properties
- Cycloaddition reactions involving azepine and diazepine derivatives suggest possible reactivities for our compound (Saito et al., 1986).
Physical Properties Analysis
- The study of the synthesis and characterization of related compounds provides information on the physical properties like stability and reactivity (Kumar et al., 2019).
Chemical Properties Analysis
- Research on the efficient and general synthesis of 5-(alkoxycarbonyl)methylene-3-oxazolines, related to the compound , sheds light on its potential chemical properties (Bacchi et al., 2002).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Rh(III)-Catalyzed Synthesis
The Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides demonstrates a broad substituent scope and proceeds under mild conditions without the need for oxidants. This process involves aryl and vinylic C-H activation and is indicative of the potential chemical reactivity and applications of complex quinolone derivatives, which might share structural similarities with 1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one (Shi et al., 2013).
Silver-Catalyzed Reactions
Silver-catalyzed three-component reactions with amines and 2-alkynylbenzaldehydes resulting in various 3-benzazepines via a cascade imine-yne cyclization/nucleophilic addition/1,2-aryl migration process provide insights into the synthetic versatility and potential routes for the modification or synthesis of complex molecules like this compound (Xiao et al., 2015).
Labeling and Tracing Applications
Labeled HIV Inhibitors
The synthesis of labeled HIV non-nucleoside reverse transcriptase inhibitors, where the labeling occurs in various parts of the molecule, including the quinoline-benzene ring, highlights the use of complex quinolines in medicinal chemistry and drug development. Such processes could potentially be applied to the synthesis of labeled versions of this compound for research purposes (Latli et al., 2009).
Cycloaddition Reactions
Cycloaddition Processes
The study on cycloaddition reactions of highly stabilized isoquinolinium methylides to nonactivated olefins and electron-rich olefins showcases the reactivity of quinoline derivatives in forming regioselective and mostly stereoselective cycloadducts. This reactivity could be relevant for the chemical manipulation and synthesis of this compound (Tsuge et al., 1988).
Propiedades
IUPAC Name |
1-[2-[4-(cyclobutanecarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl]-2-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-16-14-20(26)18-8-2-3-9-19(18)25(16)15-21(27)23-10-5-11-24(13-12-23)22(28)17-6-4-7-17/h2-3,8-9,14,17H,4-7,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQBYNJVRGDOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1CC(=O)N3CCCN(CC3)C(=O)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5505160.png)

![4-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5505177.png)
![8-(2-chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505180.png)

![1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5505191.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5505195.png)


![N,3,6-trimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5505221.png)
![4'-(4-phenoxybutyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5505235.png)
![methyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5505248.png)
![4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505256.png)
![(4-chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol](/img/structure/B5505275.png)